molecular formula C14H14ClN3O3S B1206986 Metipamide CAS No. 85683-41-6

Metipamide

Cat. No. B1206986
CAS RN: 85683-41-6
M. Wt: 339.8 g/mol
InChI Key: QWNNFYQUBPILCG-UHFFFAOYSA-N
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Description

Metipamide is a sulfonamide.

Scientific Research Applications

Metipamide and Pregnancy

Metipamide, often used for nausea and vomiting during pregnancy, has been investigated for its safety during the first trimester. Studies indicate that exposure to Metipamide in the first trimester does not significantly increase risks of major congenital malformations, low birth weight, preterm delivery, or perinatal death, providing reassurance about the drug's safety for the fetus during early pregnancy (Matok et al., 2009).

Metipamide in Neurobehavioral Toxicity Studies

Metipamide has been researched for its effects on neurobehavioral abnormalities and oxidative stress. In studies involving rats, Metipamide was found to protect against neurobehavioral abnormalities induced by other agents, showcasing its potential protective effects against motor impairment, grip strength deficiency, and oxidative stress (Khan et al., 2004).

Metipamide and Drug Metabolism

Research into the metabolism of Metipamide revealed its interaction with various cytochrome P450 enzymes, with CYP2D6 being a major metabolizer. The study highlights the drug's metabolic pathways and its reversible inhibition, but not inactivation, of CYP2D6, providing insight into its pharmacokinetic properties and potential drug-drug interactions (Livezey et al., 2014).

Metipamide in Cell Cycle Arrest Studies

Metipamide analogues, such as Met-F-AEA, have been studied for their anti-proliferative effects on human breast cancer cells. These studies demonstrate that Met-F-AEA can induce S phase growth arrest, highlighting its potential role in the activation of cell cycle checkpoints and providing evidence for its direct role in modulating expression and activity of key regulatory proteins in cell cycle progression (Laezza et al., 2006).

properties

CAS RN

85683-41-6

Product Name

Metipamide

Molecular Formula

C14H14ClN3O3S

Molecular Weight

339.8 g/mol

IUPAC Name

2-chloro-5-[(N-methylanilino)carbamoyl]benzenesulfonamide

InChI

InChI=1S/C14H14ClN3O3S/c1-18(11-5-3-2-4-6-11)17-14(19)10-7-8-12(15)13(9-10)22(16,20)21/h2-9H,1H3,(H,17,19)(H2,16,20,21)

InChI Key

QWNNFYQUBPILCG-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N

Canonical SMILES

CN(C1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N

Other CAS RN

85683-41-6

synonyms

metipamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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